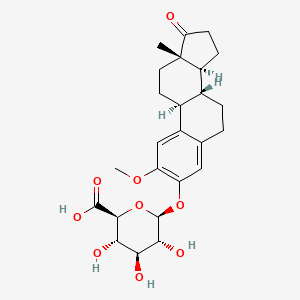
2-Methoxyestrone 3-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxyestrone 3-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is 2-methoxyestrone having a single beta-D-glucuronic acid residue attached at position 3. It has a role as a mouse metabolite. It is a 17-oxo steroid, a beta-D-glucosiduronic acid, an aromatic ether and a steroid glucosiduronic acid. It derives from a 2-methoxyestrone. It is a conjugate acid of a 2-methoxyestrone 3-O-(beta-D-glucuronide)(1-).
Aplicaciones Científicas De Investigación
Metabolic Pathways and Excretion
2-Methoxyestrone 3-glucuronide is part of the glucuronidation process, which enhances the solubility of lipophilic compounds, facilitating their excretion via urine. This process is crucial for detoxifying various substances, including drugs and endogenous metabolites. The conversion of 2-methoxyestrone to its glucuronide form significantly increases its water solubility, aiding in renal clearance .
Table 1: Comparison of Estrogen Metabolites and Their Glucuronides
| Compound | Formation Pathway | Solubility | Biological Role |
|---|---|---|---|
| 2-Methoxyestrone | Metabolite of estrone | Lipophilic | Precursor for glucuronidation |
| This compound | Glucuronidation of 2-methoxyestrone | Hydrophilic | Facilitates excretion |
| Estradiol | Direct metabolism in liver | Lipophilic | Endogenous estrogen |
| Estradiol-3-glucuronide | Glucuronidation of estradiol | Hydrophilic | Excretory metabolite |
Role in Cancer Research
Research indicates that estrogen metabolites, including 2-methoxyestrone and its glucuronide form, may influence breast cancer risk. A case-control study within the Nurses' Health Study II cohort found associations between specific estrogen metabolites and breast cancer incidence . The study highlighted that higher levels of certain metabolites could correlate with increased cancer risk, emphasizing the need for further investigation into how glucuronidation affects estrogenic activity.
Pharmacokinetics and Drug Development
Understanding the pharmacokinetics of this compound is essential for drug development, especially concerning hormone replacement therapies and contraceptives. The compound's formation as a glucuronide can alter the bioavailability and efficacy of administered estrogens. For instance, when estradiol is taken orally, it undergoes extensive first-pass metabolism, resulting in a significant proportion being converted to glucuronides like this compound . This metabolic pathway can impact therapeutic outcomes and necessitates careful consideration during drug formulation.
Toxicological Applications
In toxicology, the role of glucuronidation in detoxifying harmful substances is well-documented. The formation of this compound from its parent compound aids in reducing potential toxicity by facilitating elimination from the body . Studies have shown that understanding these metabolic pathways can help assess risks associated with exposure to environmental estrogens and other endocrine disruptors.
Case Studies
Several studies have documented the significance of this compound in clinical settings:
- Breast Cancer Risk Assessment : A study analyzing urinary estrogen metabolites found that women with higher concentrations of glucuronidated estrogens had different breast cancer risk profiles compared to those with lower levels .
- Hormonal Therapies : Research on hormone replacement therapy indicated that patients metabolizing estrogens into more hydrophilic forms like glucuronides experienced different therapeutic effects compared to those who did not .
Propiedades
Número CAS |
25577-70-2 |
|---|---|
Fórmula molecular |
C25H32O9 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-2-methoxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H32O9/c1-25-8-7-12-13(15(25)5-6-18(25)26)4-3-11-9-17(16(32-2)10-14(11)12)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h9-10,12-13,15,19-22,24,27-29H,3-8H2,1-2H3,(H,30,31)/t12-,13+,15-,19-,20-,21+,22-,24+,25-/m0/s1 |
Clave InChI |
NZTHZDNDYACBSX-FJNWEKAQSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Sinónimos |
2-methoxyestrone-3-glucuronide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















